molecular formula C8H7NOS B158945 4-(Methylthio)phenyl isocyanate CAS No. 1632-84-4

4-(Methylthio)phenyl isocyanate

Cat. No. B158945
CAS RN: 1632-84-4
M. Wt: 165.21 g/mol
InChI Key: QNKQBDZVEKZFBN-UHFFFAOYSA-N
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Description

4-(Methylthio)phenyl isocyanate is a clear yellow to orange liquid . It is a useful research intermediate for various organic synthetic transformations . The molecule consists of a phenyl ring attached to the isocyanate functional group .


Molecular Structure Analysis

The molecular formula of 4-(Methylthio)phenyl isocyanate is C8H7NOS . The molecule consists of a phenyl ring attached to the isocyanate functional group .


Physical And Chemical Properties Analysis

4-(Methylthio)phenyl isocyanate has a molecular weight of 165.21 g/mol . It is a clear yellow to orange liquid . The refractive index is 1.606 (lit.) . The boiling point is 117-118 °C/8 mmHg (lit.) and the density is 1.176 g/mL at 25 °C (lit.) .

Scientific Research Applications

Reactivity in Polymer Degradation

Research has shown that isocyanates, including phenyl isocyanates, react with urethanes under certain conditions. A study by Lapprand et al. (2005) demonstrated the formation of allophanates from polyisocyanates and a model aryl-alkyl diurethane at high temperatures using NMR and MALDI-TOF spectroscopies. This finding is significant for understanding the behavior of these compounds in polymer degradation and stability (Lapprand et al., 2005).

Polymerization and Conformation Studies

Isocyanates like phenyl isocyanate have been used in synthesizing optically active poly(phenyl isocyanate)s, as demonstrated by Maeda and Okamoto (1998). Their work on novel optically active aromatic isocyanates and their polymerization highlighted the potential for creating materials with specific optical properties (Maeda & Okamoto, 1998).

Chemical Synthesis Applications

Isocyanates, including phenyl isocyanate, are used as synthons and cyclizing agents due to their diverse reactions. Hazarika and Tripathy (2019) discussed the conversion of mono- and dicarboxylic acids into their corresponding anilides using phenyl isothiocyanate, showcasing the utility of isocyanates in synthetic chemistry (Hazarika & Tripathy, 2019).

Applications in Li-Ion Battery Technology

In the field of energy storage, aromatic isocyanates, such as phenyl isocyanate, have been investigated for improving Li-ion battery performance. Zhang (2006) discovered that these isocyanates can reduce initial irreversible capacities in solid electrolyte interface formation on graphite surfaces, highlighting their potential as electrolyte additives (Zhang, 2006).

Pyrolysis and Thermal Degradation Studies

The thermal degradation of materials containing phenyl isocyanates has been a subject of study. For instance, Dyer and Osborne (1960) examined the pyrolysis of polythiolcarbamates derived from methylenebis(4-phenyl isocyanate), providing insights into the decomposition products and mechanisms relevant to various industrial applications (Dyer & Osborne, 1960).

Safety And Hazards

4-(Methylthio)phenyl isocyanate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

1-isocyanato-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKQBDZVEKZFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369843
Record name 4-(Methylthio)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)phenyl isocyanate

CAS RN

1632-84-4
Record name 4-(Methylthio)phenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylthio)phenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
WA Gregory, DR Brittelli, CLJ Wang… - Journal of medicinal …, 1989 - ACS Publications
, B= OH), whose arene ring was further elaborated by using electrophilic aromatic substitution methodology;(2) cycloaddition of substituted aryl isocyanates with epoxides to give A and …
Number of citations: 275 pubs.acs.org
Y Byun, SR Vogel, AJ Phipps, C Carnrot… - … and Nucleic Acids, 2008 - Taylor & Francis
Nineteen lipophilic thymidine phosphate-mimicking compounds were designed and synthesized as potential inhibitors of thymidine monophosphate kinase of Bacillus anthracis, a Gram…
Number of citations: 23 www.tandfonline.com
S Velázquez, C Chamorro… - Journal of medicinal …, 1998 - ACS Publications
With the aim of assessing the role that the thymine base of TSAO-T may play in the interaction of TSAO compounds with HIV-1 reverse transcriptase (RT), we have designed, synthesized…
Number of citations: 30 pubs.acs.org
S Sestito, G Nesi, S Daniele, A Martelli… - European journal of …, 2015 - Elsevier
Aggressive behavior and diffuse infiltrative growth are the main features of Glioblastoma multiforme (GBM), together with the high degree of resistance and recurrence. Evidence …
Number of citations: 40 www.sciencedirect.com
XU CHANGHUA - 2010 - core.ac.uk
Chirality is an intrinsic property of many building blocks of life found in nature. Since enantiomers have identical physical and chemical properties except for the rotation of the plane of …
Number of citations: 2 core.ac.uk
M Thomas, JP Gesson, S Papot - Synlett, 2007 - thieme-connect.com
The coupling of either isocyanates or chloroformates with hydroxyl-unprotected glucuronates in the presence of N-methylmorpholine allowed the preparation of a range of 1-β-O-…
Number of citations: 2 www.thieme-connect.com
H Liu, H Chang, J Lv, C Jiang, Z Li, F Wang, H Wang… - Scientific Reports, 2016 - nature.com
Polymers are widely used as non-viral carriers for siRNA delivery, but concern has also arisen in their limited efficacy and inherent toxicity. Whilst many of previous efforts have been …
Number of citations: 43 www.nature.com
AS Mendez, J Alfaro, MA Morales-Soto, AC Dar… - Elife, 2015 - elifesciences.org
10.7554/eLife.05434.001 Two ER membrane-resident transmembrane kinases, IRE1 and PERK, function as stress sensors in the unfolded protein response. IRE1 also has an …
Number of citations: 62 elifesciences.org
AJ Vegas - 2008 - search.proquest.com
Reversible acetylation plays a key role in defining chromatin states and in regulating transcription from genomic DNA differentially across distinct tissues. Acetylated histones recruit …
Number of citations: 0 search.proquest.com
M Belley, J Scheigetz, P Dube, S Dolman - Synlett, 2001 - thieme-connect.com
Two routes to the synthesis of ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate are described. N-Amination of this key intermediate with O-(diphenylphosphinyl) hydroxylamine and …
Number of citations: 16 www.thieme-connect.com

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